
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Although there is no direct synthesis information available for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene in the literature, similar compounds have been synthesized through various methods, including palladium-catalyzed reactions and bromination-mediated regioselective preparations. For instance, the palladium-catalyzed synthesis involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols to produce related cyclic compounds (Gabriele et al., 2000). Another approach includes the bromination-mediated regioselective preparation of fullerene derivatives, hinting at methods that could potentially be adapted for synthesizing 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene (Jianxin Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene, including cyclohexene derivatives, has been elucidated using X-ray crystallography, revealing intricate details about their crystal and molecular structures. For example, studies have shown that these compounds can exhibit disorder in their molecular structure and are capable of forming stable crystal packing through weak intermolecular interactions (M. Kaur et al., 2012).
Chemical Reactions and Properties
The compound's reactivity patterns can be inferred from related research, which explores the reactivity of cyclopentadienyl-type compounds and their derivatives under various conditions. These studies demonstrate the compounds' ability to undergo cycloaddition reactions, highlighting their potential as versatile intermediates in organic synthesis (Albert T. Bottini et al., 1978).
Aplicaciones Científicas De Investigación
Stereoinduction in Organic Synthesis
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene and its derivatives are utilized as stereoinducing agents in the synthesis of enantiopure 2-cyclopentenones. These compounds serve as exceptional building blocks for synthesizing biologically active and natural compounds due to their traceless stereoinduction ability, which confers 1,2- and 1,4-stereocontrol with high selectivity. This feature is crucial for synthesizing complex molecular structures like TEI-9826, guaianes, and pseudoguaianolides (Arisetti & Reiser, 2015).
Bromination in Organic Chemistry
The compound is also significant in the regio- and chemoselective bromination of cyclopentenones. The bromination conditions can vary to introduce bromine atoms at different positions, crucial for synthesizing bromo-substituted 2-cyclopenten-1-ones. These brominated intermediates are valuable synthons in organic synthesis, contributing to the development of diverse biologically and chemically significant molecules (Shirinian et al., 2012).
Molecular Electronics
Moreover, the derivatives of this compound, like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are pivotal as building blocks for molecular wires in the field of molecular electronics. They are utilized in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components of molecular electronic devices (Stuhr-Hansen et al., 2005).
Propiedades
IUPAC Name |
4-(bromomethyl)-4-(methoxymethyl)cyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCBKXVWPZMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

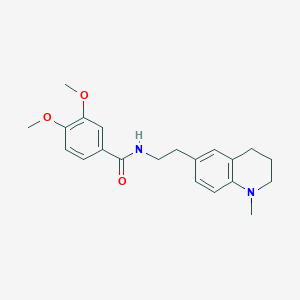
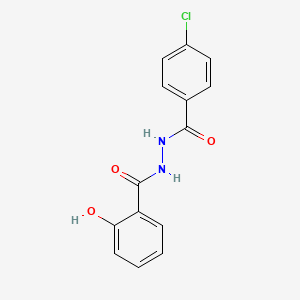
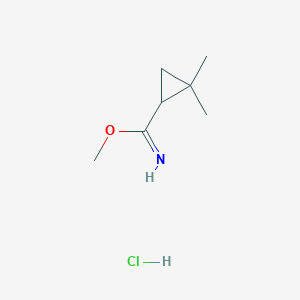

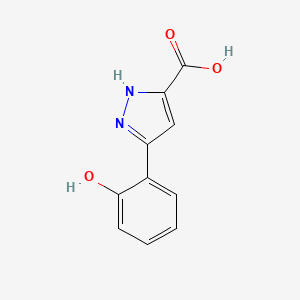
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
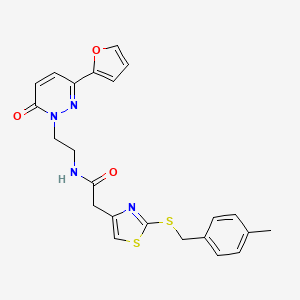
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)


![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
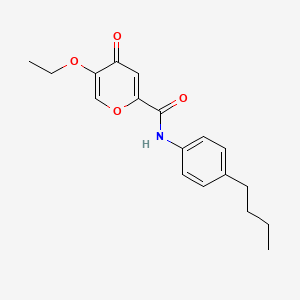

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)